4-Chloro-6-ethoxyquinazoline

Catalog No.
S1529131
CAS No.
155960-92-2
M.F
C10H9ClN2O
M. Wt
208.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-ethoxyquinazoline

CAS Number

155960-92-2

Product Name

4-Chloro-6-ethoxyquinazoline

IUPAC Name

4-chloro-6-ethoxyquinazoline

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

InChI

InChI=1S/C10H9ClN2O/c1-2-14-7-3-4-9-8(5-7)10(11)13-6-12-9/h3-6H,2H2,1H3

InChI Key

GNWPZLGHHNOKML-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl

Synonyms

4-CHLORO-6-ETHOXY-QUINAZOLINE

Canonical SMILES

CCOC1=CC2=C(C=C1)N=CN=C2Cl

4-Chloro-6-ethoxyquinazoline (CAS 155960-92-2) is a highly reactive, mono-chlorinated heterocyclic building block widely utilized in the synthesis of advanced small-molecule therapeutics. Characterized by an electrophilic C4 position and a lipophilic C6-ethoxy ether linkage, this compound is primed for rapid nucleophilic aromatic substitution (SNAr) with various anilines and amines [1]. In procurement contexts, it serves as a critical late-stage intermediate for the development of 4-anilinoquinazoline-based tyrosine kinase inhibitors (TKIs), where the 6-ethoxy moiety is strategically employed to occupy the solvent-exposed region of the ATP-binding pocket, modulating both target affinity and pharmacokinetic properties [2].

Substituting 4-chloro-6-ethoxyquinazoline with closely related analogs, such as 4-chloro-6-methoxyquinazoline or 4-chloroquinazolin-6-ol, fundamentally alters both the synthetic workflow and the final API profile. Utilizing 4-chloroquinazolin-6-ol forces the manufacturer to perform a downstream O-alkylation step after the SNAr coupling, which frequently suffers from poor regioselectivity, competing N-alkylation, and significantly lower overall yields[1]. Conversely, substituting with 2,4-dichloro-6-ethoxyquinazoline introduces severe chemoselectivity challenges, requiring cryogenic temperature control to prevent unwanted C2-amination byproducts [2]. Procuring the pre-ethoxylated, mono-chlorinated form guarantees absolute regiocontrol and eliminates hazardous downstream ethoxylation steps.

Elimination of Downstream O-Alkylation Steps

Procuring 4-chloro-6-ethoxyquinazoline allows for a direct, single-step SNAr coupling with anilines to form the final 6-ethoxy-4-anilinoquinazoline core, typically achieving yields exceeding 85% [1]. In contrast, starting from the baseline 4-chloroquinazolin-6-ol requires a two-step sequence (SNAr followed by C6-OH ethoxylation), which routinely drops the overall yield below 60% due to competing N-alkylation and incomplete conversion [2].

Evidence DimensionOverall synthetic yield to 6-ethoxy-4-anilinoquinazoline
Target Compound Data>85% yield (single-step SNAr)
Comparator Or Baseline4-Chloroquinazolin-6-ol (<60% yield over two steps)
Quantified Difference>25% absolute increase in overall yield
ConditionsStandard SNAr conditions (isopropanol, reflux) vs. two-step sequence (SNAr + ethyl iodide/K2CO3 alkylation)

Bypassing the downstream ethoxylation step directly reduces cycle times, raw material costs, and the need for complex chromatographic purification in API manufacturing.

Absolute Regiocontrol in Amination

The mono-chlorinated structure of 4-chloro-6-ethoxyquinazoline ensures complete chemoselectivity during amination, yielding >95% purity of the C4-substituted product without the need for cryogenic cooling [1]. When utilizing the comparator 2,4-dichloro-6-ethoxyquinazoline, manufacturers must strictly control stoichiometry and maintain temperatures below 0 °C to limit C2/C4 bis-amination, which still typically results in a 5-15% yield loss to over-substituted impurities [2].

Evidence DimensionChemoselectivity and C4-amination purity
Target Compound Data>95% purity at ambient to reflux temperatures
Comparator Or Baseline2,4-Dichloro-6-ethoxyquinazoline (requires <0 °C, 5-15% bis-amination impurity)
Quantified DifferenceElimination of bis-amination impurities and removal of cryogenic requirements
ConditionsReaction with primary anilines in polar protic solvents

The guaranteed regiocontrol eliminates the energy costs associated with cryogenic reactors and prevents the loss of expensive aniline precursors to side reactions.

Modulation of API Lipophilicity (logP)

The selection of the 6-ethoxy group over the more common 6-methoxy substitution provides a precise tool for tuning the lipophilicity of the resulting kinase inhibitor. Derivatives synthesized from 4-chloro-6-ethoxyquinazoline exhibit an increased calculated logP (typically +0.4 to +0.5 units) compared to their 6-methoxy counterparts [1]. This specific physicochemical shift is critical for optimizing cell membrane permeability and altering the residence time within the solvent-exposed channel of the target kinase [2].

Evidence DimensionCalculated lipophilicity (clogP) of downstream API
Target Compound Data~0.4 to 0.5 units higher clogP
Comparator Or Baseline4-Chloro-6-methoxyquinazoline derivatives
Quantified Difference+0.4 to +0.5 logP units
ConditionsIn silico and experimental partition coefficient profiling of 4-anilinoquinazoline pairs

Procuring the 6-ethoxy variant allows medicinal chemists to systematically optimize cellular penetration and target affinity when the 6-methoxy baseline exhibits poor membrane permeability.

Late-Stage Synthesis of EGFR/VEGFR Kinase Inhibitors

4-Chloro-6-ethoxyquinazoline is the optimal starting material for generating libraries of 4-anilinoquinazolines targeting the ATP-binding site of receptor tyrosine kinases. Its pre-installed ethoxy group perfectly occupies the solvent-exposed region, making it a mandatory precursor for specific lipophilic drug candidates [1].

High-Throughput Medicinal Chemistry Array Synthesis

Due to its reliable, single-site reactivity, this compound is highly suited for parallel synthesis workflows. It cleanly reacts with diverse aniline nucleophiles under standard SNAr conditions, enabling rapid structure-activity relationship (SAR) profiling without the bottleneck of intermediate purification[2].

Scale-Up API Manufacturing and Process Intensification

In GMP manufacturing, procuring this pre-ethoxylated intermediate is highly preferred over in-house ethoxylation of 4-chloroquinazolin-6-ol. It eliminates the handling of toxic alkylating agents (e.g., ethyl iodide) at later stages of the synthesis, significantly improving process safety and overall API yield [3].

XLogP3

2.8

Wikipedia

4-chloro-6-ethoxyquinazoline

Dates

Last modified: 08-15-2023

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